molecular formula C18H13N5O3 B2527299 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1795296-76-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B2527299
CAS RN: 1795296-76-2
M. Wt: 347.334
InChI Key: FFIHMARGTNYHHN-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a complex organic compound. The imidazole ring in its structure is known to show excellent solubility in water and other polar solvents . Imidazo[1,2-a]pyridines, which are part of this compound’s structure, have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a key component of the compound, can be achieved through a practical two-step process involving the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This method is efficient, mild, and practical for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Molecular Structure Analysis

The structural elucidation of synthesized imidazo-pyridine derivatives, which are similar to the compound , has been performed using different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . This reaction is part of the synthesis process of the compound.


Physical And Chemical Properties Analysis

The imidazole ring in the compound’s structure shows excellent solubility in water and other polar solvents . More specific physical and chemical properties of the compound were not found in the search results.

Scientific Research Applications

Magneto-Optical Crystals

Magneto-optical crystals play a crucial role in optical communication technology. These crystals enable the unidirectional propagation of light, ensuring stable and efficient operation of optical systems. Specifically, the compound AKOS024570139 has been investigated for its potential as a magneto-optical medium. Researchers have explored its use in magneto-optical isolators, which prevent back-reflection of light in optical devices. The Faraday effect, where the polarization plane of light rotates in the presence of a magnetic field, is the underlying principle. Fluoride magneto-optical crystals, including CeF3, have shown promise in this field .

Fluorescent Probes for Protein Aggregates

The compound AKOS024570139 has been studied as a fluorescent probe for detecting fibrillar aggregates of proteins. For instance, it can selectively bind to α-synuclein (αS) fibrils, which are associated with Parkinson’s disease. This “turn-on” probe shows specificity for αS fibrils compared to soluble proteins, making it valuable for disease diagnosis and research .

COX-2 Inhibitors

Researchers have explored the design and synthesis of novel imidazo[1,2-a]pyridine derivatives, aiming to develop potent COX-2 inhibitors. These inhibitors are relevant in the context of inflammation and pain management. While specific studies on AKOS024570139 in this context are limited, its structural features make it an interesting candidate for further investigation .

Antibacterial and Antifungal Agents

Substituted imidazo[1,2-a]pyridines exhibit broad-spectrum biological activity, including antibacterial and antifungal properties. Although direct studies on AKOS024570139 are scarce, its core structure aligns with the pharmacophores of such agents. Further exploration could reveal its potential as an antimicrobial compound .

Cardiovascular and Cancer Research

Imidazo[1,2-a]pyridine derivatives have been proposed for cardiovascular disease and cancer treatment. While AKOS024570139’s specific role remains unexplored, its scaffold could be relevant for drug development in these areas. Researchers may investigate its effects on relevant pathways and cellular targets .

Alzheimer’s Disease Research

Given the diverse biological activities associated with imidazo[1,2-a]pyridines, including neuroprotective effects, researchers might explore AKOS024570139’s potential in Alzheimer’s disease models. Its unique structure could contribute to drug discovery efforts targeting neurodegenerative diseases .

Mechanism of Action

While the specific mechanism of action for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-16-9-13(21-18(26)22-16)17(25)20-12-6-2-1-5-11(12)14-10-23-8-4-3-7-15(23)19-14/h1-10H,(H,20,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIHMARGTNYHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide

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